

Centrinone-B: A Technical Guide to a High-Affinity PLK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Centrinone-B**, a potent and highly selective small-molecule inhibitor of Polo-like kinase 4 (PLK4). It details its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols.

Chemical Structure and Properties

Centrinone-B, also known as LCR-323, is a synthetic organic compound designed for high-affinity, reversible inhibition of PLK4.[1] Its chemical identity and physical properties are summarized in the table below.



Property	Value	Reference(s)	
IUPAC Name	2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phe nyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine	[1][2]	
Synonyms	LCR-323, Centrinone B	[1]	
CAS Number	1798871-31-4	[1][2][3]	
Molecular Formula	C27H27F2N7O5S2	[1][2][3]	
Molecular Weight	631.67 g/mol	[1][2][3]	
SMILES	FC1=C(INVALID-LINK =O)C=CC=C1CS(C2=CC=C(S C3=NC(N4CCCCC4)=C(OC)C (NC5=NNC(C)=C5)=N3)C(F)= C2)(=O)=O	[2]	
Solubility	Soluble in DMSO at 31.58 mg/mL (50 mM)	[2][3]	
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.	[3][4]	

Mechanism of Action

Centrinone-B functions as a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), the master regulator of centriole duplication.[5][6] PLK4's kinase activity is essential for initiating the formation of new centrioles during the cell cycle, a critical step for the assembly of a bipolar spindle and faithful chromosome segregation during mitosis.[5]

By inhibiting PLK4, **Centrinone-B** prevents the phosphorylation of downstream substrates like STIL, which in turn blocks the recruitment of SAS-6 and the initiation of procentriole formation. [5] This targeted inhibition leads to a failure of centriole duplication. As cells divide, the pre-



existing centrioles are distributed to daughter cells, resulting in a progressive depletion of centrioles and centrosomes from the cell population.[5][7]

The cellular consequences of **Centrinone-B**-induced centrosome loss are context-dependent:

- Normal Cells: In non-transformed cell lines, the loss of centrosomes triggers a robust p53dependent cell cycle arrest in the G1 phase.[2][5]
- Cancer Cells: Many cancer cell lines, particularly those with compromised p53 pathways, can bypass this checkpoint and continue to proliferate, albeit with increased mitotic errors, which can ultimately lead to apoptosis.[7] In melanoma and other cancer cell lines,
 Centrinone-B has been shown to impair proliferation and induce apoptosis.[4][7]

The inhibitory activity of **Centrinone-B** is highly selective for PLK4 over other kinases, including the closely related Aurora kinases A and B.[2][4]

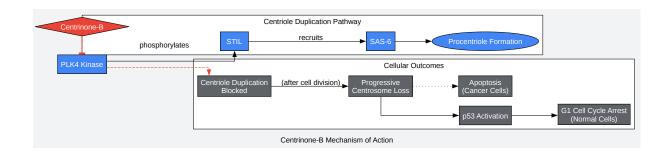
Data Presentation: In Vitro Kinase Inhibition Profile

Target Kinase	K_i_ (nM)	Selectivity (Fold vs. PLK4)	Reference(s)
PLK4	0.59 - 0.6	-	[2][3][4]
Aurora A	1239	~2090-fold	[4]
Aurora B	5597.14	~9480-fold	[4]

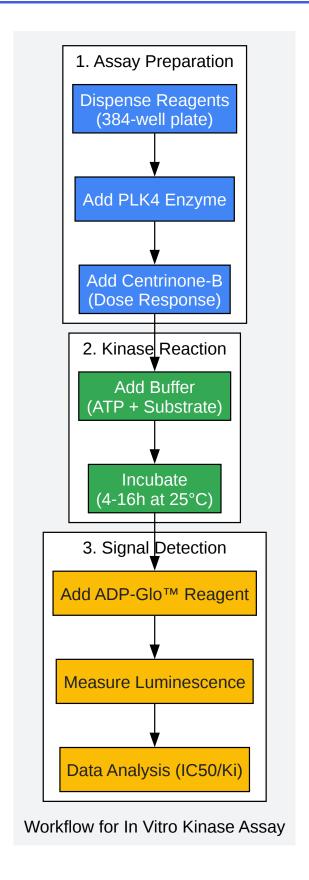
Signaling Pathway Visualization

The following diagram illustrates the centriole duplication pathway, the point of inhibition by **Centrinone-B**, and the subsequent cellular outcomes.









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- To cite this document: BenchChem. [Centrinone-B: A Technical Guide to a High-Affinity PLK4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b606598#the-chemical-structure-and-properties-of-centrinone-b]

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